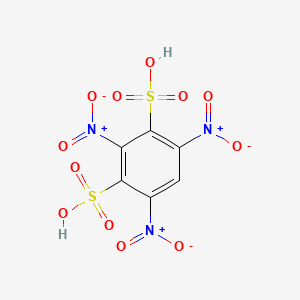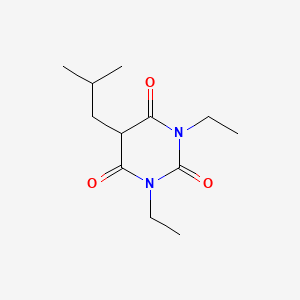
2,4,6-Trinitrobenzene-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitrobenzene-1,3-disulfonic acid is a nitroaryl oxidizing acid with the chemical formula C6H3N3O9S. It is known for its extreme oxidative properties and is used in various scientific research applications. This compound is highly sensitive and can undergo vigorous reactions, making it a subject of interest in both chemical and biological studies .
Vorbereitungsmethoden
The synthesis of 2,4,6-Trinitrobenzene-1,3-disulfonic acid typically involves the nitration of benzene derivatives. One common method includes the use of nitric and sulfuric acids to introduce nitro groups into the benzene ring. The reaction is carried out at elevated temperatures to ensure complete nitration. Industrial production methods often involve similar nitration processes but on a larger scale, with careful control of reaction conditions to ensure safety and yield .
Analyse Chemischer Reaktionen
2,4,6-Trinitrobenzene-1,3-disulfonic acid undergoes various types of chemical reactions, including:
Reduction: This compound can be reduced using reagents like tin, leading to the formation of amine derivatives.
Substitution: It can participate in substitution reactions where the nitro groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like tin. The major products formed depend on the type of reaction and the conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrobenzene-1,3-disulfonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrobenzene-1,3-disulfonic acid involves its strong oxidative properties. It can neutralize peptide terminal amino groups, making it useful in biochemical assays. The compound’s interaction with biological systems, such as its ability to induce colitis, is linked to its oxidative stress-inducing capabilities .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitrobenzene-1,3-disulfonic acid can be compared with other nitroaryl compounds such as:
Picric acid: Another nitroaryl compound with strong oxidative properties, used in explosives and as a reagent in chemical analysis.
Trinitroanisole: Similar in structure but with different applications, primarily used in the production of dyes and explosives.
2,4,6-Trinitrobenzoic acid: Formed by the oxidation of trinitrotoluene, used in chemical synthesis and research.
The uniqueness of this compound lies in its dual functionality as both a strong oxidizing agent and a reagent for biochemical assays, making it versatile in various scientific fields.
Eigenschaften
CAS-Nummer |
114562-81-1 |
|---|---|
Molekularformel |
C6H3N3O12S2 |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
2,4,6-trinitrobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H3N3O12S2/c10-7(11)2-1-3(8(12)13)6(23(19,20)21)4(9(14)15)5(2)22(16,17)18/h1H,(H,16,17,18)(H,19,20,21) |
InChI-Schlüssel |
QVNYLDMHFXSNFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)

![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)


![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)

![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)


![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
